

In-Depth Technical Guide: 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phenyl-pyrrolidin-1-yl-acetic acid*

Cat. No.: B029469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). This document consolidates available data on its chemical properties, synthesis, and biological relevance, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The structural features of this compound, incorporating both a phenyl and a pyrrolidine moiety, make it a versatile scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid, with the CAS Number 100390-48-5, is a heterocyclic aromatic compound. Its core structure is comprised of a phenyl group and a pyrrolidine ring attached to a central alpha-carbon of an acetic acid moiety. This unique arrangement confers specific physicochemical properties that are advantageous for its role as a pharmaceutical building block.^[1]

Table 1: Physicochemical Data for 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid

Property	Value	Source
CAS Number	100390-48-5	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.25 g/mol	[1]
MDL Number	MFCD05237231	[1]
Storage Temperature	2-8°C	[1]
Physical State	Solid (predicted)	
Purity	≥98% (commercially available)	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid is not readily available in public literature, a general and analogous two-step synthetic pathway can be inferred from the synthesis of its amide derivatives.[\[2\]](#) This process typically starts from a substituted phenylacetic acid.

General Synthetic Approach

The synthesis can be logically approached via a nucleophilic substitution reaction. A plausible route involves the reaction of a 2-halo-2-phenylacetic acid derivative with pyrrolidine. The halogen atom, being a good leaving group, is displaced by the secondary amine of the pyrrolidine ring to form the desired product.

Alternatively, a Strecker-type synthesis could be envisioned, starting from benzaldehyde, pyrrolidine, and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be adapted and optimized for specific laboratory conditions.

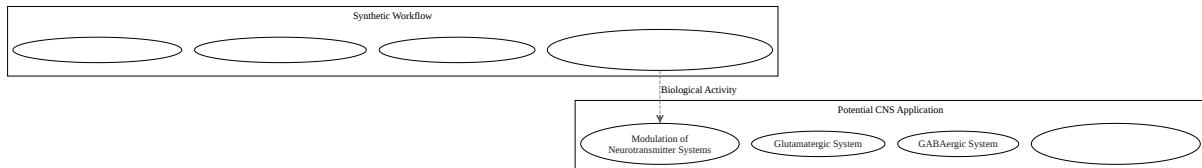
Step 1: Synthesis of Methyl 2-bromo-2-phenylacetate

- To a solution of mandelic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Remove the solvent under reduced pressure.
- To the resulting methyl mandelate, add phosphorus tribromide (0.5 equivalents) at 0°C and stir for 4 hours.
- Quench the reaction with ice-water and extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-bromo-2-phenylacetate.

Step 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid

- Dissolve methyl 2-bromo-2-phenylacetate (1 equivalent) in a suitable aprotic solvent such as acetonitrile.
- Add pyrrolidine (2.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent in vacuo.
- Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., ethyl acetate) and acidify with a dilute acid (e.g., 1M HCl).
- Separate the aqueous layer and perform a basic hydrolysis of the ester by adding a base like sodium hydroxide and heating.
- After hydrolysis, acidify the reaction mixture to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 2-phenyl-2-(pyrrolidin-1-yl)acetic acid.

Biological Significance and Potential Signaling Pathways


2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is primarily utilized as a key intermediate in the pharmaceutical industry for the development of drugs targeting neurological disorders, such as antidepressants and antipsychotics.^[1] The presence of the pyrrolidine ring is a common feature in many biologically active compounds, contributing to their three-dimensional structure and ability to interact with specific biological targets.

While specific biological data such as IC₅₀ values for the parent compound are not widely published, its derivatives have shown a range of activities. The structural scaffold suggests potential interactions with various receptors and transporters in the central nervous system.

Potential Mechanism of Action

Analogues of this compound, such as 2-phenyl-2-pyrrolidin-1-ylacetamide derivatives, are proposed to modulate key neurotransmitter systems, particularly the glutamatergic and GABAergic systems.^[2] This modulation is a common mechanism for nootropic, anticonvulsant, and anxiolytic agents.

The phenyl and pyrrolidine moieties could facilitate binding to the active sites of various CNS receptors or enzymes. For instance, related structures have been investigated as inhibitors of monoamine transporters, which are crucial for regulating the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft.

[Click to download full resolution via product page](#)

Conclusion

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is a valuable chemical entity for the development of new therapeutics, particularly for neurological conditions. Its synthesis, while not explicitly detailed in readily available literature, can be approached through established organic chemistry principles. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029469#cas-number-for-2-phenyl-2-pyrrolidin-1-yl-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com